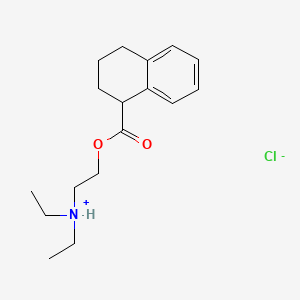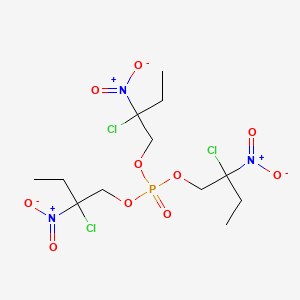
1-Naphthoic acid, 1,2,3,4-tetrahydro-, 2-(diethylamino)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthoic acid, 1,2,3,4-tetrahydro-, 2-(diethylamino)ethyl ester, hydrochloride is a chemical compound with a complex structure that includes a naphthoic acid moiety and a diethylaminoethyl ester group
Preparation Methods
The synthesis of 1-Naphthoic acid, 1,2,3,4-tetrahydro-, 2-(diethylamino)ethyl ester, hydrochloride typically involves several steps:
Synthesis of 1-Naphthoic Acid: This can be achieved through the carboxylation of the Grignard reagent generated from 1-bromonaphthalene.
Formation of 1,2,3,4-Tetrahydro-1-naphthoic Acid: This involves hydrogenation of 1-naphthoic acid under specific conditions.
Esterification: The 1,2,3,4-tetrahydro-1-naphthoic acid is then esterified with 2-(diethylamino)ethanol to form the ester.
Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
1-Naphthoic acid, 1,2,3,4-tetrahydro-, 2-(diethylamino)ethyl ester, hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding naphthoic acid derivatives.
Reduction: It can be reduced to form tetrahydro derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthoic acid, 1,2,3,4-tetrahydro-, 2-(diethylamino)ethyl ester, hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including its role as a protease inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of 1-Naphthoic acid, 1,2,3,4-tetrahydro-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. It acts as a protease inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
1-Naphthoic acid, 1,2,3,4-tetrahydro-, 2-(diethylamino)ethyl ester, hydrochloride can be compared with similar compounds such as:
1,2,3,4-Tetrahydro-1-naphthoic acid: This compound is a precursor in the synthesis of the ester and shares similar chemical properties.
1-Naphthalenamine, 1,2,3,4-tetrahydro-: This compound has a similar naphthalene structure but differs in its functional groups.
1,2,3,4-Tetrahydro-2-naphthoic acid: Another related compound with similar applications in organic synthesis.
The uniqueness of this compound lies in its specific ester and hydrochloride functionalities, which confer distinct chemical and biological properties.
Properties
CAS No. |
63979-18-0 |
|---|---|
Molecular Formula |
C17H26ClNO2 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
diethyl-[2-(1,2,3,4-tetrahydronaphthalene-1-carbonyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-3-18(4-2)12-13-20-17(19)16-11-7-9-14-8-5-6-10-15(14)16;/h5-6,8,10,16H,3-4,7,9,11-13H2,1-2H3;1H |
InChI Key |
WSYXBHSXXTWQIB-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1CCCC2=CC=CC=C12.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide](/img/structure/B13782573.png)




![Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I)](/img/structure/B13782588.png)
![2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol;phosphate](/img/structure/B13782594.png)




